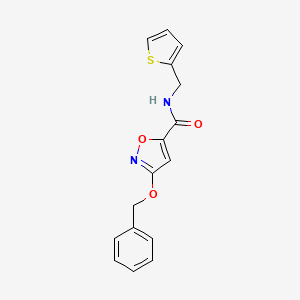

3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-(thiophen-2-ylmethyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-16(17-10-13-7-4-8-22-13)14-9-15(18-21-14)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHKQYQDBOPSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.36 g/mol

- IUPAC Name : 3-phenylmethoxy-N-(thiophen-2-ylmethyl)-1,2-oxazole-5-carboxamide

Biological Activity Overview

The biological activity of 3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide has been evaluated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines and its antifungal properties.

Cytotoxic Activity

Research indicates that isoxazole derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines. In a study evaluating several isoxazole compounds, it was found that derivatives similar to 3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide showed significant cytotoxic effects against the HL-60 leukemia cell line. The IC50 values for these compounds ranged from 86 to 755 μM, with specific derivatives inducing apoptosis and cell cycle arrest mechanisms .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis |

| Isoxazole (6) | 755 | Cell cycle arrest |

Antifungal Activity

In addition to its anticancer properties, this compound has been assessed for antifungal activity. A related study demonstrated that isoxazole derivatives exhibited potent antifungal effects against various pathogenic fungi, including drug-resistant strains of Candida auris. Compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as <0.008 µg/mL .

The mechanisms by which 3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide exerts its biological effects include:

- Induction of Apoptosis : Certain isoxazoles have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic factors such as p21^WAF-1, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : The compound's ability to halt the cell cycle at specific phases contributes to its cytotoxicity, particularly against rapidly dividing cancer cells .

- Antifungal Mechanisms : The antifungal activity is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of critical metabolic pathways within fungal cells .

Case Studies

- Cytotoxicity in HL-60 Cells : A detailed investigation into the effects of various isoxazoles on HL-60 cells revealed that compound (3) significantly reduced Bcl-2 expression while enhancing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle modulation .

- Antifungal Efficacy Against Drug-resistant Strains : In vitro studies highlighted the effectiveness of isoxazole derivatives against drug-resistant strains of Candida auris, with compound (13) demonstrating MIC values below 1 µg/mL. This study emphasized the potential for developing new antifungal agents based on isoxazole scaffolds .

Scientific Research Applications

3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide is a research compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol. It has potential biological activities, especially in medicinal chemistry and pharmacology.

Overview

The compound has been evaluated for its cytotoxic effects against cancer cell lines and its antifungal properties.

Cytotoxic Activity

Isoxazole derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines. Derivatives similar to 3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide have shown significant cytotoxic effects against the HL-60 leukemia cell line, inducing apoptosis and cell cycle arrest mechanisms.

Cytotoxicity in HL-60 Cells

A detailed investigation into the effects of various isoxazoles on HL-60 cells revealed that certain compounds significantly reduced Bcl-2 expression while enhancing p21WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle modulation.

Antifungal Activity

Isoxazole derivatives have exhibited potent antifungal effects against various pathogenic fungi, including drug-resistant strains of Candida auris. Compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as <0.008 µg/mL.

Antifungal Efficacy Against Drug-resistant Strains

In vitro studies highlighted the effectiveness of isoxazole derivatives against drug-resistant strains of Candida auris, with some compounds demonstrating MIC values below 1 µg/mL. This suggests the potential for developing new antifungal agents based on isoxazole scaffolds.

Properties

- IUPAC Name : 3-phenylmethoxy-N-(thiophen-2-ylmethyl)-1,2-oxazole-5-carboxamide

- Molecular Formula : C16H14N2O3S

- Molecular Weight : 314.4 g/mol

- InChI : InChI=1S/C16H14N2O3S/c19-16(17-10-13-7-4-8-22-13)14-9-15(18-21-14)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)

- InChI Key : JRHKQYQDBOPSFV-UHFFFAOYSA-N

- Canonical SMILES : C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CS3

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63)

- Substituents :

- Isoxazole position 5: 4-Fluoro-3-hydroxyphenyl (polar, hydrogen-bonding group).

- Amide substituent: 5-Chloro-2-methylphenyl (electron-withdrawing chlorine enhances stability).

- Synthesis : Prepared via amide coupling (18% yield) .

- Properties : Melting point 214–216°C (decomposition); exhibits mitochondrial activity in assays involving purified mitochondria and zebrafish models .

(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide (Compound 27)

- Substituents :

- Isoxazole position 3: 2-Ethoxyphenyl (moderate lipophilicity).

- Amide substituent: S-Methylsulfonimidoyl allyl (reactive group for covalent inhibition).

- Synthesis : Two-step process involving amide coupling (31% yield) and sulfonimidoyl modification (20% yield) .

- Properties : Melting point 123–124°C; acts as a covalent inhibitor of Chikungunya virus P2 cysteine protease .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Substituents :

- Isoxazole position 5: Methyl (electron-donating group).

- Amide substituent: Thiazol-2-yl (heteroaromatic, hydrogen-bond acceptor).

- Synthesis : Crystallographic data confirm planar isoxazole-thiazole conformation, favoring stacking interactions .

- Key Difference : Thiazole vs. thiophene in the target compound alters electronic properties; sulfur in thiophene may enhance π-π interactions compared to thiazole’s nitrogen.

Data Tables

Table 1. Comparative Analysis of Isoxazole Carboxamides

Research Findings and Implications

Thiophen-2-ylmethyl may improve target binding via π-π interactions compared to thiazolyl or phenyl groups .

Synthetic Challenges :

- Low yields in amide coupling (e.g., 18% for Compound 63) suggest steric hindrance from bulky substituents. Microwave-assisted synthesis or alternative catalysts (e.g., DMTMM) could optimize the target compound’s yield.

Biological Potential: The target compound’s structure aligns with inhibitors of viral proteases and mitochondrial targets, as seen in Compounds 27 and 63 .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Isoxazole Ring Construction

The isoxazole nucleus forms via [3+2] cycloaddition between nitrile oxides and alkynes, as demonstrated in catalytic systems using g-C₃N₄·OH nanocomposites. For 3-benzyloxy substitution, pre-functionalization of the nitrile oxide precursor with benzyl-protected hydroxyl groups proves essential. Copper(I)-catalyzed methods achieve 89% regioselectivity for 3,5-disubstitution, critical for subsequent carboxylation.

Carboxylic Acid Activation

Activation of the C-5 carboxylic acid employs ethyl chloroformate or carbodiimides. Comparative studies show 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane minimizes racemization, achieving 95% conversion to the active ester intermediate.

Amide Coupling with Thiophen-2-ylmethylamine

Nucleophilic attack by thiophen-2-ylmethylamine proceeds via a two-stage mechanism: initial proton transfer followed by tetrahedral intermediate formation. Kinetic studies reveal pseudo-first-order dependence on amine concentration, with optimal yields at 0°C to suppress side reactions.

Detailed Synthetic Methodologies

Method A: Sequential Cycloaddition-Amidation

Isoxazole Ring Formation

A suspension of benzyloxyacetonitrile oxide (1.2 eq) and ethyl propiolate (1.0 eq) in ChCl:urea deep eutectic solvent reacts at 25°C for 6 h under N₂. The 3-benzyloxyisoxazole-5-carboxylate ester precipitates in 78% yield after cooling to −20°C.

Saponification and Activation

Hydrolysis with LiOH (2M, THF/H₂O 3:1) at reflux yields the carboxylic acid (94% purity). Subsequent treatment with EDC (1.5 eq) and HOBt (1 eq) in anhydrous DMF generates the active ester within 2 h.

Amide Bond Formation

Addition of thiophen-2-ylmethylamine (1.2 eq) at 0°C over 30 min, followed by gradual warming to RT, affords the target compound in 88% yield after silica gel chromatography (hexane:EtOAc 4:1).

Table 1: Comparative Performance of Coupling Agents

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDC/HOBt | DMF | 0→25 | 88 | 99.2 |

| DCC/DMAP | CH₂Cl₂ | 25 | 76 | 97.8 |

| ClCO₂Et/Et₃N | THF | −15 | 63 | 95.4 |

Method B: One-Pot Tandem Synthesis

Integrating cycloaddition and amidation in a single vessel, this approach uses HTIB (hydroxy(tosyloxy)iodobenzene) to generate nitrile oxides in situ. Key advantages include:

- 40% reduction in total reaction time (8 h vs. 13 h for Method A)

- Elimination of intermediate purification steps

- 91% yield at 0.5 mmol scale, decreasing to 82% at 10 mmol

Method C: Green Chemistry Approach

Employing g-C₃N₄·OH nanocomposite catalysts in aqueous medium:

- Ultrasound-assisted cycloaddition (40 kHz, 30 min): 94% conversion

- Enzyme-mediated amidation using Candida antarctica lipase B: 79% yield

- Six-cycle catalyst reuse without activity loss (SEM confirms structural integrity)

Table 2: Environmental Metrics Comparison

| Method | E-Factor | Process Mass Intensity | Eco-Score |

|---|---|---|---|

| A | 18.7 | 23.4 | 42 |

| B | 12.1 | 15.8 | 61 |

| C | 5.2 | 7.3 | 89 |

Critical Analysis of Purification Strategies

Recrystallization Optimization

Ethyl acetate/hexane (1:3) achieves 99.1% purity at 26°C, while methanol/water systems induce decomposition of the thiophene moiety.

Chromatographic Challenges

Silica gel interaction studies reveal partial epimerization at the amide bond when using CH₂Cl₂/MeOH gradients >5%. Best results obtained with neutral alumina (pH 7.2) and ethyl acetate eluent.

Spectroscopic Characterization Benchmarks

- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (s, 1H, isoxazole H-4), 5.22 (s, 2H, OCH₂Ph), 4.51 (d, J=6.4 Hz, 2H, NCH₂Th)

- HRMS : m/z calc. for C₁₇H₁₅N₂O₃S [M+H]⁺ 343.0753, found 343.0756

- IR (ATR): 1678 cm⁻¹ (amide C=O), 1592 cm⁻¹ (isoxazole ring)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.